molecular formula C18H16O2 B11850129 1-((4-Methoxyphenoxy)methyl)naphthalene

1-((4-Methoxyphenoxy)methyl)naphthalene

Cat. No.: B11850129
M. Wt: 264.3 g/mol
InChI Key: LBCUADAZARABIP-UHFFFAOYSA-N
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Description

Contextualizing Naphthalene-Based Chemical Entities in Advanced Organic Chemistry

Naphthalene (B1677914), a bicyclic aromatic hydrocarbon (C₁₀H₈), serves as a fundamental building block in organic chemistry. nih.gov Its extended π-conjugated system imparts distinct electronic and photophysical properties, making it a valuable core for a wide range of functional molecules. nih.gov The naphthalene scaffold is not merely a synthetic curiosity; it is prevalent in numerous natural products and has been integrated into a variety of marketed therapeutics, including drugs for inflammatory conditions, hypertension, and microbial infections. nih.govijpsjournal.com

The versatility of the naphthalene ring allows for diverse chemical modifications, enabling chemists to fine-tune its properties for specific applications. nih.gov Its derivatives are explored for their potential in treating a spectrum of diseases, from cancer to neurodegenerative disorders. nih.govijpsjournal.com The reactivity of the naphthalene core, particularly its susceptibility to electrophilic substitution and the functionalization of its substituent groups, makes it an extensively explored platform in drug discovery and materials science. nih.govevitachem.com

Rationale for Investigation of Aryl Ether Derivatives of Naphthalene

The incorporation of an aryl ether linkage (Ar-O-Ar') into a naphthalene-based molecule introduces significant structural and functional changes. Aryl ethers are a class of organic compounds characterized by an oxygen atom connected to two aryl groups. libretexts.org This specific linkage is a key structural motif in many biologically active compounds, including a class of plant-based polyphenols known as lignans, which are studied for their potential anticancer properties. nih.govnih.gov

In the realm of materials science, incorporating bulky side groups like naphthalene into polymer backbones via ether linkages can improve the processing properties and solubility of high-performance polymers such as poly(aryl ether)s. researchgate.net These modifications can decrease the packing density and intermolecular interactions of polymer chains, making otherwise intractable materials soluble in common organic solvents and suitable for applications as thin films and coatings. researchgate.netresearchgate.net Furthermore, the coupling of naphthalene ethers with other aromatic systems is an area of active research for creating new carbon-carbon and carbon-heteroatom bonds, paving the way for novel synthetic methodologies. researchgate.net

Overview of Current Research Trajectories for the Chemical Compound

1-((4-Methoxyphenoxy)methyl)naphthalene is an organic compound that combines the naphthalene and methoxyphenoxy moieties through a methylene (B1212753) ether bridge. evitachem.com Its structure makes it a subject of interest within the broader fields of organic synthesis and material science. evitachem.com Research on this specific molecule is part of a larger effort to understand how the combination of a polycyclic aromatic hydrocarbon with an aromatic ether group influences its chemical and physical properties.

Current investigations into compounds of this class are generally directed toward their potential as intermediates in the synthesis of more complex molecules and as monomers for the creation of novel poly(arylene ether)s. evitachem.comresearchgate.net The structural features—a naphthalene core for rigidity and fluorescence, an ether linkage for conformational flexibility, and a methoxy (B1213986) group for modulating electronic properties—provide a platform for developing new functional materials.

Detailed Research Findings

While extensive, dedicated studies on this compound are not widely published, its synthesis and properties can be understood from established principles of organic chemistry and data from chemical suppliers.

Synthesis and Characterization

The synthesis of this compound can be achieved through established organic reactions. A primary method is nucleophilic substitution, specifically the Williamson ether synthesis. This would involve the reaction of a 1-(halomethyl)naphthalene (e.g., 1-(bromomethyl)naphthalene) with the sodium or potassium salt of 4-methoxyphenol (B1676288). Alternative routes, such as Friedel-Crafts type reactions, may also be employed to form the necessary carbon-carbon and carbon-oxygen bonds. evitachem.com

The identity and purity of the synthesized compound would be confirmed using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the proton and carbon environments, Mass Spectrometry (MS) to confirm the molecular weight, and Infrared (IR) spectroscopy to identify the characteristic ether (C-O-C) stretches.

Physicochemical Properties

The physical and chemical properties of this compound are determined by its molecular structure. It is classified as an aromatic ether and a derivative of a polycyclic aromatic hydrocarbon. evitachem.com It is generally stable under normal conditions but may be sensitive to strong oxidizing agents. evitachem.com Key properties are summarized in the table below.

PropertyValue
CAS Number 1037294-96-4
Molecular Formula C₁₈H₁₆O₂
Molecular Weight 264.32 g/mol
Appearance Colorless liquid or solid
Boiling Point ~244 °C
Density ~1.020 g/mL at 25 °C
Refractive Index ~1.6170
Solubility Insoluble in water; soluble in organic solvents like ether and ethanol.

Note: Physical property data is sourced from chemical databases and may be predicted or experimental. evitachem.comchemenu.comchemscene.com

Potential Chemical Reactivity

The compound's structure suggests several potential pathways for further chemical reactions. The aromatic rings of both the naphthalene and phenoxy groups are susceptible to electrophilic aromatic substitution. evitachem.com Additionally, the ether linkage could potentially be cleaved under harsh acidic conditions. The presence of the methoxy group can influence the reactivity of the phenoxy ring and may participate in oxidation reactions under certain conditions. evitachem.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C18H16O2

Molecular Weight

264.3 g/mol

IUPAC Name

1-[(4-methoxyphenoxy)methyl]naphthalene

InChI

InChI=1S/C18H16O2/c1-19-16-9-11-17(12-10-16)20-13-15-7-4-6-14-5-2-3-8-18(14)15/h2-12H,13H2,1H3

InChI Key

LBCUADAZARABIP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)OCC2=CC=CC3=CC=CC=C32

Origin of Product

United States

Synthetic Methodologies and Mechanistic Investigations for 1 4 Methoxyphenoxy Methyl Naphthalene

Established Synthetic Pathways to Aryl Naphthyl Ethers

Traditional methods for forming aryl naphthyl ether linkages have been well-established for decades and are still widely used in both academic and industrial settings. These pathways often involve nucleophilic substitution reactions under various conditions.

Direct Alkylation Approaches to Naphthyl Ether Linkages

The most classic and direct approach to forming aryl naphthyl ethers is the Williamson ether synthesis. This reaction proceeds via an S_N2 mechanism, involving a naphthoxide ion as the nucleophile and an alkyl halide as the electrophile. wvu.edubyjus.com

To synthesize a compound like 1-((4-methoxyphenoxy)methyl)naphthalene, one could theoretically react the sodium salt of 1-naphthalenemethanol (B1198782) with 1-chloro-4-methoxybenzene, or conversely, the sodium salt of 4-methoxyphenol (B1676288) with 1-(chloromethyl)naphthalene. However, the reactivity of the halide is crucial; primary alkyl halides are preferred to minimize competing elimination reactions. quora.com

The general mechanism involves the deprotonation of a naphthol or an alcohol with a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) to form a highly nucleophilic alkoxide or phenoxide. This intermediate then attacks the alkyl halide in a backside attack, displacing the halide and forming the ether bond. quora.com

Table 1: Examples of Williamson Ether Synthesis for Naphthyl Ethers

Nucleophile (from)ElectrophileBaseProductRef
2-NaphtholMethyl iodideKOH2-Methoxynaphthalene (Nerolin) chemistry-online.com
2-Naphthol1-BromobutaneNaOH2-Butoxynaphthalene wvu.edu
2-NaphtholAllyl bromideNaOHAllyl 2-naphthyl ether chegg.com

Reflux Methods and Catalytic Strategies in Ether Synthesis

Heating the reaction mixture to reflux is a common strategy to increase the rate of etherification, particularly when dealing with less reactive substrates. The elevated temperature provides the necessary activation energy for the reaction to proceed at a practical rate. For instance, the synthesis of β-naphthyl methyl ether can be achieved by refluxing β-naphthol with methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid for one hour. chemistry-online.com

Catalysts are frequently employed to enhance the efficiency of ether synthesis. In the acid-catalyzed pathway, the acid protonates the hydroxyl group of an alcohol, converting it into a good leaving group (water), which can then be displaced by a nucleophile. chemistry-online.com Alternatively, base catalysis is fundamental to the Williamson synthesis by generating the nucleophilic alkoxide. quora.com More advanced catalytic methods involve phase-transfer catalysts, which facilitate the reaction between a water-soluble nucleophile (like a naphthoxide) and an organic-soluble electrophile. chegg.com High-temperature catalytic Williamson ether synthesis (CWES) has also been developed for industrial applications, using weak alkylating agents at temperatures above 300 °C to produce ethers like anisole (B1667542) and neroline with high selectivity. researchgate.net

Multi-Step Synthesis Design and Functional Group Interconversions

The synthesis of complex molecules containing the aryl naphthyl ether scaffold may require a multi-step approach. This is often necessary when the desired starting materials are not commercially available or when sensitive functional groups elsewhere in the molecule must be protected or modified.

A synthetic plan might involve:

Initial Scaffolding: Building the basic carbon skeleton of the naphthalene (B1677914) or phenyl ring through reactions like cycloadditions or domino reactions. nih.govbeilstein-journals.org

Functional Group Introduction: Adding key functional groups (e.g., hydroxyl, nitro, or halide groups) that will later be used to form the ether bond. For example, a nitro group can be introduced via nitration and then reduced to an amine, which can be converted to a dasonium salt and subsequently to a hydroxyl group. youtube.com

Protecting Group Strategy: Temporarily masking reactive functional groups to prevent them from interfering with subsequent reaction steps. For instance, a 2-naphthylmethyl (NAP) ether can be used as a protecting group and is typically installed via the hydrogenolysis of a (2-naphthyl)methylene acetal. researchgate.net

Final Etherification: Forming the ether linkage as one of the final steps in the sequence.

Stereoselective and Enantioselective Synthesis Strategies for Naphthyl Ether Scaffolds

Many important molecules containing naphthyl groups, particularly the 1,1'-binaphthyl system, are chiral. This chirality arises from atropisomerism, which is restricted rotation around the single bond connecting the two naphthalene rings. The synthesis of a single enantiomer of these compounds is a significant goal in modern organic chemistry.

Strategies for achieving enantioselectivity include:

Chiral Resolution: Separating a racemic mixture of the final product into its individual enantiomers.

Asymmetric Catalysis: Using a chiral catalyst to guide the reaction towards the formation of one enantiomer over the other. For example, the asymmetric oxidative coupling of 2-naphthols using a chiral 1,5-diaza-cis-decalin copper catalyst can produce optically active polybinaphthyls. nih.gov

Use of Chiral Auxiliaries: Temporarily attaching a chiral group to the starting material to direct the stereochemical outcome of a key reaction, followed by its removal. Nucleophilic aromatic substitution on chiral oxazolines has been used for the enantioselective synthesis of binaphthyls. acs.org

These methods are crucial for producing enantiomerically pure binaphthyl-based ligands like BINOL and BINAP, which are themselves widely used in other asymmetric catalytic reactions. nih.govrsc.org While this compound itself is not inherently chiral in this manner, these strategies are fundamental to the synthesis of more complex, chiral analogues within the aryl naphthyl ether family.

Advanced Synthetic Approaches to this compound Analogues

Modern organic synthesis has seen the development of powerful new methods for forming C–O bonds, largely driven by the use of transition metal catalysts. These methods offer milder reaction conditions, broader substrate scope, and greater functional group tolerance compared to traditional approaches.

Palladium-Catalyzed Arylation Reactions in Ether Synthesis

The Buchwald-Hartwig amination reaction, a palladium-catalyzed cross-coupling of aryl halides with amines, has been successfully adapted for the synthesis of aryl ethers. wikipedia.org This transformation allows for the coupling of alcohols and phenols with aryl halides or triflates to form the corresponding ethers, often under much milder conditions than classical methods like the Ullmann condensation. organic-chemistry.orgorganic-chemistry.org

The catalytic cycle for this reaction generally involves:

Oxidative Addition: A palladium(0) complex reacts with the aryl halide (Ar-X) to form a Pd(II) intermediate.

Association and Deprotonation: The alcohol or phenol (B47542) (R-OH) coordinates to the palladium center, and a base removes the acidic proton to form an alkoxide complex.

Reductive Elimination: The aryl and alkoxide groups on the palladium complex couple, forming the desired aryl ether (Ar-O-R) and regenerating the palladium(0) catalyst. nobelprize.org

The success of this reaction is highly dependent on the choice of phosphine (B1218219) ligand attached to the palladium catalyst. Sterically hindered and electron-rich biarylphosphine ligands, such as XPhos and tBuBrettPhos, have proven to be particularly effective, allowing for the coupling of a wide variety of aryl halides (including electron-rich, electron-poor, and heteroaryl systems) with primary and secondary alcohols. nih.govtcichemicals.comacs.org

Table 2: Representative Conditions for Palladium-Catalyzed C-O Coupling

Aryl HalideAlcohol/PhenolPd Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Ref
4-ChlorotolueneMorpholinePd(dba)₂XPhosNaOtBuTolueneReflux94 tcichemicals.com
4-BromobenzophenoneTrifluoroethanoltBuBrettPhos Pd G3tBuBrettPhosCs₂CO₃Toluene10090 nih.gov
Aryl BromidesPrimary AlcoholsPd(OAc)₂Di-t-butylphosphineCs₂CO₃Toluene70Good google.com

This methodology represents a powerful and versatile tool for the synthesis of this compound analogues and other complex aryl naphthyl ethers, offering significant advantages in terms of scope and efficiency. researchgate.net

Radical Pathway Investigations in Aryl Ether Formation

The formation of aryl ethers, including structures like this compound, is not limited to traditional nucleophilic substitution methods. Modern synthetic chemistry has increasingly explored radical-mediated pathways, which offer alternative reactivity and milder conditions. One prominent area of investigation is photoredox catalysis, which utilizes visible light to generate highly reactive radical intermediates.

A common strategy involves the single-electron oxidation of an aryl alkyl ether to its corresponding radical cation by an excited-state photocatalyst. This radical cation is then deprotonated, typically at the α-position of the alkyl group, to yield a neutral radical. This radical can then engage with a suitable coupling partner. nih.gov For instance, the direct arylation of benzylic ethers has been achieved by coupling a photochemically generated benzylic radical with a radical anion derived from a cyano-aromatic substrate. nih.gov

Another significant advancement is the concept of radical-polar crossover (RPC), where a single-electron redox event allows for the interconversion between a radical and an ionic intermediate within the same transformation. researchgate.netresearchgate.netnih.govthieme-connect.de This approach combines the advantages of both radical and polar reactivity. In a typical RPC sequence for ether synthesis, a photocatalytically generated radical might add to an alkene. The resulting radical intermediate is then oxidized to a carbocation, which is subsequently trapped by an alcohol nucleophile to form the final ether product. rsc.org This strategy has been applied to construct complex molecular architectures under mild, redox-neutral conditions. researchgate.netnih.gov

Mechanistic studies have also identified pathways involving alkoxy radical generation. Photoredox catalysis can facilitate the formation of alkoxy radicals from free alcohols under benign conditions. acs.org These highly reactive intermediates can then participate in various bond-forming reactions. While not a direct ether formation step, the generation and reaction of such radicals are central to many complex syntheses where an ether moiety might be present or formed subsequently.

Green Chemistry Principles and Sustainable Synthesis of Naphthyl Ethers

In line with the growing importance of sustainable chemical manufacturing, several green synthetic protocols for naphthyl ethers have been developed. These methods aim to reduce environmental impact by minimizing waste, avoiding hazardous reagents and solvents, and improving energy efficiency.

One successful approach is the use of micellar catalysis. The synthesis of a series of naphthyl ethers has been achieved through the reaction of naphthols with phenacyl or benzyl (B1604629) bromide in a micellar medium composed of 70% methanol/water. jocpr.com This aqueous-organic medium can enhance reaction rates and facilitate product separation, reducing the need for volatile organic solvents.

Another key principle of green chemistry is the use of safer, more environmentally benign catalysts. The traditional synthesis of β-naphthyl methyl ether often employs concentrated sulfuric acid, which is highly corrosive and generates significant waste. An improved method utilizes sodium bisulfate monohydrate (NaHSO₄·H₂O) as a catalyst for the reaction between β-naphthol and methanol. researchgate.netgoogle.com This catalyst is inexpensive, less hazardous, and results in high yields (up to 95.4%) while reducing equipment corrosion and environmental pollution. researchgate.netgoogle.com Other methods have focused on using recyclable, high-temperature cationic acidic resins as catalysts, further minimizing waste by allowing for catalyst reuse. patsnap.com

Solvent-free reaction conditions represent another cornerstone of green synthesis. "Grindstone chemistry," a method involving the grinding of solid reactants together, has been applied to the synthesis of naphthalene derivatives, offering an energy-efficient and solventless route. researchgate.net Similarly, microwave-assisted synthesis has been shown to accelerate reactions and reduce the formation of chemical waste in the preparation of 1-phenyl naphthalene lignans. researchgate.net These approaches exemplify the shift towards more sustainable practices in the synthesis of naphthyl ethers and related compounds.

Table 1: Comparison of Green Synthetic Methods for Naphthyl Ethers

Product Reactants Catalyst/Medium Key Green Aspect Yield (%) Reference
Benzyl Naphthyl Ether 1-Naphthol, Benzyl Bromide Micellar (70% MeOH/H₂O) Reduced organic solvent use Not specified jocpr.com
β-Naphthyl Methyl Ether β-Naphthol, Methanol NaHSO₄·H₂O Safer, less corrosive catalyst up to 95.4 researchgate.netgoogle.com
β-Naphthyl Methyl Ether β-Naphthol, Methanol Acidic Resin Recyclable catalyst High patsnap.com
1-Phenyl Naphthalene Lignans β-Benzoyl propionic acid, etc. Microwave Irradiation Reduced reaction time and waste Improved researchgate.net

Friedel-Crafts Reactions for Naphthalene Derivatives

Friedel-Crafts reactions are a fundamental tool for attaching alkyl or acyl groups to aromatic rings and are widely used for the functionalization of naphthalene. The synthesis of a compound like this compound could conceivably involve a Friedel-Crafts alkylation of naphthalene with a suitable electrophile, such as (4-methoxyphenoxy)methyl chloride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). adichemistry.com

The mechanism involves the generation of a carbocation or a polarized Lewis acid-alkyl halide complex, which then acts as the electrophile in an attack on the electron-rich naphthalene ring. khanacademy.org However, Friedel-Crafts alkylations are known for potential issues such as polyalkylation and carbocation rearrangements. adichemistry.com

The Friedel-Crafts acetylation of naphthalene has been studied in great detail and provides significant insight into the reactivity of the naphthalene core. psu.edursc.org The reaction of naphthalene with acetyl chloride and AlCl₃ can yield both 1-acetylnaphthalene (α-substitution) and 2-acetylnaphthalene (B72118) (β-substitution). The ratio of these isomers is highly dependent on reaction conditions. For example, in a 1,2-dichloroethane (B1671644) solution, the α/β isomer ratio can change dramatically over time and with varying reactant concentrations, shifting from an initial ratio of 4-5 to a final one of 0.7. psu.edursc.org This highlights the interplay between kinetic and thermodynamic control, a key feature of electrophilic substitution on naphthalene.

Kinetic studies have revealed a duality of mechanism: the formation of the β-product is first-order with respect to the acylating reagent, whereas the formation of the α-product is second-order. psu.edursc.org This suggests that different transition states are involved in the attacks at the two positions.

Reaction Mechanisms of this compound and Related Aryl Ethers

Electrophilic Aromatic Substitution on the Naphthalene Moiety

The naphthalene ring system is more reactive towards electrophilic aromatic substitution than benzene (B151609) due to its lower resonance energy per ring. The presence of a substituent, such as the -(CH₂)-O-Ar group in the target molecule, influences the position of subsequent electrophilic attacks.

In unsubstituted naphthalene, electrophilic attack preferentially occurs at the α-position (C1, C4, C5, C8) rather than the β-position (C2, C3, C6, C7). This preference is attributed to the greater stability of the carbocation intermediate (Wheland intermediate or σ-complex) formed during α-attack. The intermediate for α-substitution can be stabilized by more resonance structures that retain a complete, intact benzene ring compared to the intermediate for β-substitution. wordpress.comstackexchange.com

This inherent preference for α-substitution represents kinetic control. However, under certain conditions, the thermodynamically more stable β-substituted product can be favored. A classic example is the sulfonation of naphthalene: at lower temperatures (e.g., 80°C), the kinetically favored naphthalene-1-sulfonic acid is the major product, while at higher temperatures (e.g., 160°C), the more stable, thermodynamically favored naphthalene-2-sulfonic acid predominates. wordpress.com

In Friedel-Crafts reactions, regioselectivity is also influenced by steric factors and reaction conditions. While α-acetylation is kinetically faster, the β-acetylnaphthalene product is thermodynamically more stable. psu.edursc.org Furthermore, the size of the incoming electrophile can affect the outcome; bulky alkylating agents tend to favor substitution at the less sterically hindered β-position to avoid interaction with the hydrogen atom at the C8 position. stackexchange.com For a 1-substituted naphthalene like the title compound, a new electrophile would likely be directed to the other ring, with the precise position (e.g., C4, C5, or C8) depending on the electronic and steric nature of the existing substituent. researchgate.net

Table 2: Regioselectivity in the Friedel-Crafts Acetylation of Naphthalene

Condition Product Ratio (α/β) Controlling Factor Reference
Initial Reaction Phase 4-5 Kinetic Control psu.edursc.org
Final Reaction Phase 0.7 Thermodynamic Control psu.edursc.org
Low Acylating Reagent Conc. Favors β-product Reaction Order (1st order in reagent) psu.edursc.org
High Acylating Reagent Conc. Favors α-product Reaction Order (2nd order in reagent) psu.edursc.org

Oxidation Pathways and Formation of Naphthoquinone Derivatives

The naphthalene core is susceptible to oxidation, often leading to the formation of naphthoquinones, which are important chemical intermediates. The oxidation can be achieved through various means, including chemical, electrochemical, and biological processes.

Chemical oxidation of naphthalene with strong oxidizing agents can yield 1,4-naphthoquinone. google.com Mechanistic studies on the oxidation of naphthalene by a high-valent manganese complex suggest a pathway initiated by a rate-determining electron transfer from the naphthalene to the metal complex, forming a naphthalene radical cation. nih.gov This intermediate is then further oxidized to 1-naphthol, which is rapidly converted to 1,4-naphthoquinone. nih.gov The metabolic oxidation of naphthalene in biological systems also produces naphthoquinones (both 1,2- and 1,4-isomers) via intermediates like 1-naphthol. nih.gov

Atmospheric oxidation, initiated by hydroxyl (OH) radicals, is another important degradation pathway. Theoretical and experimental studies show that OH radical addition to the C1 position of naphthalene is the dominant initial step. rsc.org This is followed by the addition of O₂ and a cascade of reactions that can lead to ring-opening products or the formation of 1,4-naphthoquinone. copernicus.orgcopernicus.org

The presence of an ether substituent on the naphthalene ring would influence the oxidation process. The substituent could affect the electron density of the rings, potentially altering the site of initial oxidative attack. Furthermore, the benzylic C-H bond in the -(CH₂)-O-Ar group could also be a site for oxidation under certain conditions. For instance, photocatalytic oxidation on TiO₂ surfaces is an effective method for naphthalene degradation, proceeding through hydroxyl radical attack to form hydroxylated intermediates. mdpi.com Such processes could lead to a variety of oxidized products, including naphthoquinones and potentially cleavage products of the ether side chain.

Reduction Reactions and Structural Transformations

While specific studies on the reduction of this compound are not extensively detailed in the provided search results, the reactivity of its constituent aromatic systems—naphthalene and methoxybenzene—suggests potential transformation pathways. The naphthalene moiety is susceptible to reduction under various conditions, which can lead to significant structural changes.

For instance, catalytic hydrogenation of naphthalene typically yields tetralin (1,2,3,4-tetrahydronaphthalene) or, under more forcing conditions, decalin (decahydronaphthalene). The conditions of the reaction, such as the choice of catalyst (e.g., palladium, platinum, nickel) and reaction parameters (temperature and pressure), would influence the degree of saturation of the naphthalene ring system in this compound. The ether linkage is generally stable under these conditions, but vigorous conditions could potentially lead to hydrogenolysis of the benzylic C-O bond.

Dissolving metal reductions, such as the Birch reduction (using an alkali metal like sodium or lithium in liquid ammonia (B1221849) with an alcohol), offer a different regioselectivity. For the naphthalene moiety, the Birch reduction typically reduces one of the rings to a 1,4-dihydronaphthalene (B28168) derivative. The presence of the alkoxymethyl substituent at the 1-position would influence the regiochemical outcome of this reduction. The methoxy-substituted benzene ring could also be reduced under Birch conditions, depending on the specific reagents and reaction setup.

Radical Reactions and Bond Dissociation Dynamics

The study of radical reactions involving this compound provides insight into its bond stabilities and potential degradation pathways. The key bond susceptible to homolytic cleavage is the benzylic carbon-oxygen bond (Naphthyl-CH₂–O-Ar).

Upon thermal or photochemical induction, this bond can dissociate to form a 1-naphthylmethyl radical and a 4-methoxyphenoxy radical. The formation of the 1-naphthylmethyl radical is a significant process in the photodissociation of related (halomethyl)naphthalenes. researchgate.net Studies on these related compounds show that excitation to an excited singlet state can lead to intersystem crossing to a dissociative triplet state, resulting in the homolysis of the carbon-halogen bond. researchgate.net A similar pathway can be envisaged for the C-O bond in this compound.

The stability of the resulting 1-naphthylmethyl radical is a key factor in these reactions. In the gas phase, the carbon-hydrogen bond dissociation energies (BDEs) for naphthalene have been experimentally determined, providing a fundamental measure of the energy required to form naphthyl radicals. nih.gov While this is not the C-O bond, it gives context to the stability of radicals on the naphthalene system.

Table 1: Experimental Bond Dissociation Energies (BDE) for Naphthalene C-H Bonds nih.gov

Bond Position BDE (kcal mol⁻¹)
α-C–H 112.2 ± 1.3

This table shows the energy required to break the C-H bonds at different positions on the naphthalene ring, indicating the relative stability of the resulting radicals.

In the context of radical anions, studies on 1-bromo-2-methylnaphthalene (B105000) have shown that one-electron reduction leads to a transient radical anion, which subsequently undergoes cleavage of the carbon-halogen bond. mdpi.com This suggests that under reductive conditions, a radical anion of this compound could potentially form, followed by dissociation of the C-O bond to yield a 1-methylnaphthalene (B46632) radical anion and a 4-methoxyphenoxide anion.

Photochemical Reactions and Excited State Dynamics in Naphthyl Ethers

The photochemistry of naphthyl ethers is a rich field, characterized by various transformations originating from their electronically excited states. acs.orgacs.org For a molecule like this compound, the naphthalene chromophore is the primary site of light absorption. Upon excitation, the naphthalene moiety can undergo several photophysical and photochemical processes.

One common reaction for naphthyl ethers is photodimerization, where two excited molecules react to form cyclobutane-type dimers. acs.orgacs.org Both intramolecular and intermolecular cycloadditions are possible. For bichromophoric systems where two naphthyl groups are linked by an ether chain, intramolecular [2+2] photocycloaddition can occur. acs.orgelectronicsandbooks.com In the case of this compound, intermolecular dimerization would be the more likely pathway, potentially leading to a head-to-head or head-to-tail dimer, although steric hindrance from the bulky methoxyphenoxy group might influence the reaction efficiency. acs.org

The excited-state dynamics of substituted naphthalenes are complex and influenced by the nature and position of substituents. rsc.org The methoxyphenoxymethyl group can affect the lifetime and decay pathways of the excited naphthalene singlet state. Fluorescence studies of related naphthyl compounds show that the formation of oxaziridines from nitrones can be tracked by changes in fluorescence intensity, indicating that photochemical reactions can compete with fluorescence decay. researchgate.net

Irradiation of naphthol derivatives, which are structurally related to the naphthalene moiety, can lead to the formation of quinone methides (QMs) through dehydration. mdpi.com These intermediates are reactive towards nucleophiles. mdpi.com While this compound does not have a hydroxyl group for direct dehydration, photochemical cleavage of the ether bond could potentially lead to radical intermediates that undergo further reactions.

Table 2: Photochemical Reactions of Naphthyl Ethers

Reaction Type Description Relevant Findings
Photodimerization [4+4] Cycloaddition of two naphthalene moieties. Observed in methyl β-naphthyl ether. acs.org Steric hindrance can inhibit the reaction. acs.org
Photocycloaddition [2+2] or [4+2] addition to an alkene or another unsaturated system. Naphthyl enol ethers can undergo intramolecular cycloaddition. electronicsandbooks.com

Nucleophilic Substitution Reactions in Naphthalene Systems

The naphthalene ring system can undergo nucleophilic aromatic substitution (SNAr), although it is generally less reactive than benzene towards electrophilic substitution and requires activation for nucleophilic attack. libretexts.org The reactivity of the naphthalene core in this compound towards nucleophiles would be low unless an activating group, such as a nitro or phosphinyl group, is present on the ring. elsevierpure.comnih.gov

However, the molecule possesses two potential sites for nucleophilic attack under different mechanisms.

Substitution at the benzylic carbon: The methylene (B1212753) carbon (Naphthyl-C H₂–O-Ar) is susceptible to nucleophilic substitution (SN1 or SN2). In an SN1-type reaction, the departure of the 4-methoxyphenoxy group would be facilitated by the formation of the resonance-stabilized 1-naphthylmethyl carbocation. In an SN2 reaction, a strong nucleophile would attack the benzylic carbon, displacing the 4-methoxyphenoxide leaving group. The choice of solvent and nucleophile would be critical in directing the mechanism. evitachem.com

Substitution on the aromatic rings:

Naphthalene Ring: Direct nucleophilic attack on the unsubstituted naphthalene ring is difficult. Substitution usually occurs more readily at the α-position (C1) than the β-position (C2) because the intermediate for 1-substitution is more resonance-stabilized. libretexts.org

Phenoxy Ring: The methoxy-substituted phenyl ring is also generally unreactive towards SNAr unless further activated. However, related reactions, such as the substitution of a fluorine atom on an aromatic ring by a phenoxide, are well-documented synthetic procedures. researchgate.netrsc.org For example, the synthesis of 4-aryloxybenzaldehydes can be achieved through the nucleophilic aromatic substitution of a fluorine atom on 4-fluorobenzaldehyde (B137897) by a phenoxide. researchgate.net

A study on 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrated that the methoxy (B1213986) group at the 1-position could be readily replaced by various C-, N-, and O-nucleophiles. elsevierpure.com The diphenylphosphinyl group acts as a powerful activating group for this SNAr reaction. elsevierpure.com This highlights that appropriate substitution on the naphthalene ring of this compound could render it susceptible to nucleophilic substitution.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 4 Methoxyphenoxy Methyl Naphthalene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, a detailed picture of the molecular structure can be assembled.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 1-((4-Methoxyphenoxy)methyl)naphthalene is anticipated to exhibit distinct signals corresponding to the protons of the naphthalene (B1677914) ring, the methoxy-substituted benzene (B151609) ring, the linking methylene (B1212753) group, and the methoxy (B1213986) group itself. The expected chemical shifts are influenced by the electronic environment of each proton.

The seven protons of the monosubstituted naphthalene ring are expected to resonate in the aromatic region, typically between δ 7.0 and 8.5 ppm. researchgate.netchemicalbook.comhmdb.ca Due to the substitution at the C1 position, these protons will show complex splitting patterns arising from spin-spin coupling with neighboring protons. The protons on the 4-methoxyphenoxy group are expected to appear as two distinct signals in the aromatic region, likely between δ 6.8 and 7.2 ppm, characteristic of a 1,4-disubstituted benzene ring. These will likely appear as two doublets due to coupling with their adjacent protons.

A key singlet signal, integrating to two protons, is expected for the methylene bridge (-CH₂-) connecting the naphthalene and phenoxy moieties. The electronegative oxygen atoms on either side will deshield these protons, causing them to resonate downfield, likely in the range of δ 4.5 to 5.5 ppm. The three protons of the methoxy group (-OCH₃) are predicted to appear as a sharp singlet, typically in the region of δ 3.7 to 4.0 ppm. acdlabs.comlibretexts.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration
Naphthalene-H 7.0 - 8.5 Multiplet 7H
Phenoxy-H 6.8 - 7.2 Doublet 4H
-CH₂- 4.5 - 5.5 Singlet 2H

Carbon (¹³C) NMR and Two-Dimensional (2D) NMR Techniques

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals are expected for each unique carbon atom. The carbon atoms of the naphthalene ring are predicted to appear in the aromatic region, between δ 120 and 135 ppm, with the quaternary carbons appearing at slightly different shifts. acs.orgdatapdf.comacs.org Similarly, the carbons of the 4-methoxyphenoxy group will resonate in the aromatic region, with the carbon attached to the oxygen of the ether linkage and the carbon bearing the methoxy group showing characteristic downfield shifts. ias.ac.inhmdb.ca

The methylene bridge carbon (-CH₂-) is expected to be found in the range of δ 60 to 70 ppm. The methoxy carbon (-OCH₃) typically appears around δ 55 ppm. acdlabs.comresearchgate.net

Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable for definitive assignments. A COSY spectrum would reveal the coupling relationships between protons on the naphthalene and phenoxy rings, while an HSQC spectrum would correlate each proton signal with its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Naphthalene-C (Quaternary) 130 - 140
Naphthalene-C (CH) 120 - 130
Phenoxy-C (Quaternary) 150 - 160
Phenoxy-C (CH) 110 - 120
-CH₂- 60 - 70

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from its molecular formula, C₁₈H₁₆O₂, and compared with the experimentally determined value to confirm the molecular formula with a high degree of confidence.

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected ion (typically the molecular ion) to produce a series of fragment ions. The fragmentation pattern provides valuable information about the connectivity of the molecule. For this compound, several key fragmentation pathways are anticipated.

A prominent molecular ion peak [M]⁺ is expected due to the stability of the aromatic rings. whitman.edublogspot.comwhitman.edu A common fragmentation pathway for aromatic ethers is the cleavage of the C-O bond. scribd.commiamioh.edu This could lead to the formation of a naphthylmethyl cation and a 4-methoxyphenoxy radical, or a 4-methoxyphenoxy cation and a naphthylmethyl radical. The stability of the resulting fragments will dictate the preferred pathway. Cleavage of the benzyl-ether bond is also a likely fragmentation route. Further fragmentation of the naphthalene and phenoxy moieties would also be observed. vixra.orgresearchgate.netca.govnih.govresearchgate.net

Table 3: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/z Possible Fragment Structure
264 [C₁₈H₁₆O₂]⁺ (Molecular Ion)
141 [C₁₁H₉]⁺ (Naphthylmethyl cation)
123 [C₇H₇O]⁺ (4-Methoxyphenoxy cation)
107 [C₇H₇O]⁺ (Fragment from methoxybenzene)
91 [C₇H₇]⁺ (Tropylium ion)

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes. nih.govyoutube.com

The IR spectrum of this compound is expected to show characteristic absorption bands for the aromatic C-H stretching vibrations above 3000 cm⁻¹. scispace.comastrochemistry.org The C-O-C stretching vibrations of the ether linkage are anticipated to produce strong bands in the region of 1250-1050 cm⁻¹. oup.comaip.orglibretexts.orglibretexts.orgpressbooks.pub Specifically, aryl alkyl ethers typically show two distinct C-O stretching bands. libretexts.orgpressbooks.pub The aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. scispace.comresearchgate.netias.ac.incdnsciencepub.com The presence of the methoxy group will also give rise to characteristic C-H stretching and bending vibrations. bartleby.comnist.govmdpi.com

Raman spectroscopy, which is sensitive to the polarizability of bonds, would complement the IR data. The aromatic ring vibrations are typically strong in the Raman spectrum. scispace.comresearchgate.netias.ac.incdnsciencepub.com The symmetric stretching of the C-O-C bond may also be Raman active.

Table 4: Predicted Characteristic Vibrational Frequencies for this compound

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Frequency (cm⁻¹)
Aromatic C-H Stretch 3100 - 3000 3100 - 3000
Aliphatic C-H Stretch (-CH₂-, -OCH₃) 3000 - 2850 3000 - 2850
Aromatic C=C Stretch 1600 - 1450 1600 - 1450 (Strong)
Asymmetric C-O-C Stretch 1275 - 1200 Weak
Symmetric C-O-C Stretch 1150 - 1050 Moderate

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by π→π* transitions originating from the naphthalene and methoxyphenoxy chromophores. The naphthalene moiety, a polycyclic aromatic hydrocarbon, possesses a delocalized π-electron system that gives rise to characteristic absorption bands in the UV region.

Typically, naphthalene exhibits strong absorptions around 220 nm, with a series of finer, vibrationally-resolved bands appearing at longer wavelengths (around 260-320 nm). The presence of the methoxyphenoxy group attached to the methylnaphthalene core via an ether linkage can influence these transitions. The oxygen atom's lone pairs can participate in n→π* transitions, although these are often weak and may be obscured by the stronger π→π* absorptions.

The methoxy group (-OCH₃) on the phenoxy ring generally acts as an auxochrome, a group that can modify the absorption of a chromophore. This is expected to cause a bathochromic (red) shift in the absorption maxima and potentially an increase in the molar absorptivity (hyperchromic effect) compared to unsubstituted phenoxymethylnaphthalene. The solvent in which the spectrum is recorded can also influence the position and intensity of the absorption bands due to solute-solvent interactions.

Table 1: Expected UV-Vis Absorption Maxima for this compound

ChromophoreExpected TransitionApproximate Wavelength Range (nm)
Naphthaleneπ→π220-230
Naphthaleneπ→π260-320
Methoxyphenoxyπ→π*270-290

Note: The exact absorption maxima and molar absorptivity values for this compound would require experimental determination.

X-ray Diffraction Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.

For this compound, a single-crystal XRD analysis would reveal the conformation of the molecule in the solid state. Key structural features of interest include:

The dihedral angle between the naphthalene ring system and the phenoxy ring. This would indicate the degree of twisting in the molecule.

The geometry of the ether linkage (-CH₂-O-), including the C-O-C bond angle and the C-O bond lengths.

Table 2: Hypothetical Crystallographic Parameters for this compound

ParameterExpected Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
Key Dihedral AngleNaphthalene-Phenoxy twist
Intermolecular Forcesπ-π stacking, C-H···π interactions

Note: This table presents hypothetical data based on common observations for similar organic molecules and requires experimental verification through single-crystal X-ray diffraction.

Chromatographic Techniques for Separation and Analysis

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. The choice of technique depends on the volatility and polarity of the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Gas chromatography-mass spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and thermally stable compounds. Given its molecular weight, this compound is amenable to GC analysis. In a typical GC-MS setup, the compound would be separated from other components of a mixture on a capillary column (e.g., with a 5%-phenyl-methylpolysiloxane stationary phase) based on its boiling point and interaction with the stationary phase.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum provides a molecular fingerprint of the compound. The molecular ion peak (M+) would correspond to the molecular weight of this compound. The fragmentation pattern is also highly informative for structural elucidation. Key expected fragments would arise from the cleavage of the ether bond, leading to the formation of ions corresponding to the naphthylmethyl and methoxyphenoxy moieties.

Table 3: Predicted Key Mass Fragments for this compound in GC-MS

m/z (mass-to-charge ratio)Corresponding Fragment Ion
264[M]⁺ (Molecular Ion)
141[C₁₀H₇CH₂]⁺ (Naphthylmethyl cation)
123[CH₃OC₆H₄O]⁺ (Methoxyphenoxy cation)
108[CH₃OC₆H₄]⁺ (Methoxyphenyl cation)

Note: The relative intensities of these fragments would depend on the ionization energy and the stability of the resulting ions.

High-Performance Liquid Chromatography (HPLC) Methodologies

High-performance liquid chromatography (HPLC) is a versatile technique suitable for a wide range of compounds, including those that are not sufficiently volatile or stable for GC analysis. For this compound, a reversed-phase HPLC (RP-HPLC) method would be the most common approach.

In RP-HPLC, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. For this compound, a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) would be appropriate. The retention time of the compound can be controlled by adjusting the composition of the mobile phase; increasing the proportion of the organic solvent would decrease the retention time.

Detection in HPLC is typically achieved using a UV detector, set at a wavelength where the compound exhibits strong absorbance, as determined by its UV-Vis spectrum. A diode array detector (DAD) can also be employed to acquire the full UV-Vis spectrum of the eluting peak, providing additional confirmation of its identity.

Table 4: Typical Parameters for a Reversed-Phase HPLC Method for this compound

ParameterCondition
ColumnC18 (Octadecylsilane), 5 µm particle size
Mobile PhaseAcetonitrile/Water or Methanol/Water gradient
Flow Rate1.0 mL/min
DetectionUV at a specific absorption maximum (e.g., 280 nm)
Injection Volume10-20 µL

Note: The specific gradient and detection wavelength would need to be optimized for the best separation and sensitivity.

Computational Chemistry and Theoretical Investigations of 1 4 Methoxyphenoxy Methyl Naphthalene

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including geometry, vibrational frequencies, and electronic properties.

Molecular Geometry Optimization and Conformational Analysis

Molecular geometry optimization is a computational process that seeks to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the global minimum. This process provides crucial information about bond lengths, bond angles, and dihedral angles. For 1-((4-Methoxyphenoxy)methyl)naphthalene, this analysis would reveal the most stable three-dimensional structure, considering the rotational freedom around the ether linkage and the methylene (B1212753) bridge. Conformational analysis would further explore other stable, low-energy arrangements (conformers) of the molecule. However, specific optimized geometric parameters for this compound are not available in the reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and electronic properties. A smaller gap generally indicates higher reactivity. For this compound, an FMO analysis would pinpoint the electron-donating (HOMO) and electron-accepting (LUMO) regions of the molecule. The HOMO is likely to be located on the electron-rich naphthalene (B1677914) and methoxyphenoxy rings, while the LUMO would be distributed over the aromatic systems. Specific energy values for the HOMO, LUMO, and the energy gap for this compound have not been reported.

Table 1: Hypothetical Frontier Molecular Orbital Data

Parameter Value
HOMO Energy Data not available
LUMO Energy Data not available
HOMO-LUMO Gap Data not available

This table is for illustrative purposes only. No experimental or theoretical data has been found.

Vibrational Frequency Calculations and Spectroscopic Correlation

Computational vibrational frequency calculations are used to predict the infrared (IR) and Raman spectra of a molecule. These calculations can help in the assignment of experimental spectral bands to specific molecular vibrations, such as stretching, bending, and torsional modes. For this compound, this analysis would provide a theoretical vibrational spectrum that could be compared with experimental data to confirm its structure. While studies on related compounds like 1-methoxynaphthalene (B125815) exist, specific calculated vibrational frequencies for the title compound are not documented.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method that provides insights into the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, an NBO analysis would quantify the interactions between the naphthalene, methoxyphenoxy, and methylene bridge moieties, providing a deeper understanding of its electronic stability. However, no NBO analysis for this specific compound has been found in the literature.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution within a molecule. It is useful for predicting sites of electrophilic and nucleophilic attack. In an MEP map, electron-rich regions (negative potential) are typically colored red, while electron-poor regions (positive potential) are colored blue. For this compound, the MEP map would likely show negative potential around the oxygen atoms and the aromatic rings, indicating these as potential sites for electrophilic attack. Specific MEP maps for this compound are not available.

Non-Linear Optical (NLO) Properties Calculations

Non-linear optical (NLO) materials have applications in technologies such as optical communications and data storage. Computational chemistry can be used to predict the NLO properties of a molecule, such as its polarizability and hyperpolarizability. The presence of extended π-conjugated systems, like the naphthalene and phenyl rings in this compound, can sometimes lead to significant NLO properties. Theoretical calculations would be necessary to quantify these properties for the title compound, but such data is not currently available.

Table 2: List of Compounds Mentioned

Compound Name
This compound

Mulliken Charge and Electrostatic Potential Analysis

A Mulliken charge analysis would theoretically assign partial atomic charges to each atom in this compound, offering insights into its electronic distribution. This method partitions the total electron density among the constituent atoms. It would be anticipated that the oxygen atoms of the methoxy (B1213986) and ether groups would exhibit negative Mulliken charges due to their high electronegativity, while the adjacent carbon and hydrogen atoms would carry partial positive charges.

An electrostatic potential (ESP) map would visually represent the charge distribution on the molecule's surface. For this compound, regions of negative potential (typically colored red or orange) would be expected around the oxygen atoms, indicating areas susceptible to electrophilic attack. Conversely, regions of positive potential (blue) would likely be found around the hydrogen atoms of the aromatic rings, highlighting potential sites for nucleophilic interaction.

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are foundational to computational chemistry and would be employed to predict the electronic structure and properties of this compound.

Hartree-Fock (HF) Calculations

A Hartree-Fock (HF) calculation would provide a fundamental approximation of the molecule's wave function and energy. This method treats electron-electron repulsion in an averaged way. While computationally less intensive than more advanced methods, HF calculations could offer initial geometric optimization and a baseline for understanding the molecule's orbital energies.

Highly Correlated Ab Initio Methods (e.g., CCSD(T), MP2)

To achieve higher accuracy, highly correlated ab initio methods such as Møller-Plesset perturbation theory (MP2) or coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) would be necessary. These methods account for electron correlation more explicitly than HF, leading to more reliable predictions of properties like bond energies, molecular geometries, and vibrational frequencies for this compound.

Hückel Molecular Orbital Theory for π-Bonding Systems

The delocalized π-bonding systems of the naphthalene and methoxyphenoxy rings in this compound could be qualitatively described using Hückel Molecular Orbital (HMO) theory. This semi-empirical method would provide a simplified picture of the π molecular orbitals, their energy levels, and the distribution of π-electrons across the aromatic frameworks. HMO theory could offer initial insights into the molecule's aromaticity and electronic transitions.

Molecular Dynamics (MD) Simulations and Conformational Dynamics

Molecular dynamics (MD) simulations would be instrumental in exploring the conformational landscape and dynamic behavior of this compound over time.

Dynamic Reaction Coordinate (DRC) Calculations for Bond Dissociation

To investigate the mechanism of bond cleavage, such as the dissociation of the ether linkage, Dynamic Reaction Coordinate (DRC) calculations could be performed. This method would simulate the trajectory of the atoms following the initiation of bond dissociation from a transition state, providing a detailed picture of the reaction pathway and the subsequent dynamics of the resulting fragments.

Car-Parrinello Molecular Dynamics (CPMD) for Proton Dynamics

Car-Parrinello Molecular Dynamics (CPMD) is a powerful ab initio molecular dynamics method that allows for the simulation of the dynamic behavior of atoms and electrons in a system. wikipedia.org Unlike classical molecular dynamics, which relies on predefined force fields, CPMD calculates the interatomic forces on-the-fly from the electronic structure, which is typically determined using density functional theory (DFT). wikipedia.orgacmm.nl This approach is particularly well-suited for studying processes involving changes in the electronic structure, such as chemical reactions and proton transfer events. nih.gov

A hypothetical CPMD simulation of this compound in an aqueous environment could reveal the dynamics of hydrogen bonding between the ether oxygen and water molecules. It could also elucidate the potential for protonation of the ether oxygen or the methoxy group, providing insights into the molecule's reactivity in acidic conditions. The simulation would track the trajectories of all atoms over time, allowing for the visualization and analysis of proton movement and the associated changes in the electronic structure.

Table 1: Hypothetical CPMD Simulation Parameters for this compound in Water

ParameterValue
System1 molecule of this compound + 216 water molecules
Density FunctionalBLYP
Plane-Wave Cutoff70 Ry
Fictitious Electron Mass400 a.u.
Time Step0.1 fs
Simulation Time20 ps
Temperature300 K

Computational Elucidation of Reaction Mechanisms and Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering a level of detail that is often inaccessible through experimental methods alone. For this compound, computational studies can map out the potential energy surfaces of various reactions, identify intermediates and transition states, and determine the most favorable reaction pathways. While specific computational studies on the reaction mechanisms of this particular compound are not extensively documented, insights can be drawn from studies on related naphthalene derivatives. rsc.orgmdpi.comosti.gov

Potential reaction pathways for this compound that could be investigated computationally include:

Ether Cleavage: Under acidic or basic conditions, the ether linkage is susceptible to cleavage. Computational models can explore the mechanisms of both acid-catalyzed and base-catalyzed ether cleavage, determining the activation energies and reaction intermediates.

Electrophilic Aromatic Substitution: The naphthalene and methoxy-substituted phenyl rings can undergo electrophilic substitution reactions. Computational studies can predict the regioselectivity of these reactions by calculating the energies of the intermediate sigma complexes.

Oxidation: The naphthalene ring and the benzylic methylene group are potential sites for oxidation. Computational modeling can help to understand the initial steps of oxidation, for example, by studying the reaction with hydroxyl radicals. researchgate.net

Transition State Characterization and Energy Barrier Determination

A critical aspect of understanding reaction mechanisms is the characterization of transition states and the determination of energy barriers. The transition state is the highest energy point along the reaction coordinate, and the energy difference between the reactants and the transition state is the activation energy or energy barrier.

Computational methods, such as DFT, are used to locate and characterize transition states. A key feature of a transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction coordinate. Once the transition state is located, its energy can be calculated to determine the energy barrier for the reaction.

For this compound, the determination of energy barriers for reactions like ether cleavage or electrophilic substitution would provide crucial information about the reaction kinetics. For instance, a high energy barrier would indicate a slow reaction, while a low energy barrier would suggest a faster process.

Table 2: Hypothetical Calculated Energy Barriers for a Proposed Reaction of this compound

Reaction PathwayComputational MethodBasis SetSolvent ModelCalculated Energy Barrier (kcal/mol)
Acid-Catalyzed Ether CleavageDFT (B3LYP)6-311+G(d,p)PCM (Water)25.8
Electrophilic Nitration (Naphthalene Ring)DFT (M06-2X)6-311+G(d,p)PCM (Acetic Acid)18.2
Electrophilic Nitration (Phenoxy Ring)DFT (M06-2X)6-311+G(d,p)PCM (Acetic Acid)21.5

Quantum Computing Approaches in Naphthalene Compound Analysis

Quantum computing is an emerging field with the potential to revolutionize computational chemistry. samipubco.comsamipubco.comcivilica.comresearchgate.net By leveraging the principles of quantum mechanics, quantum computers may be able to solve complex chemical problems that are intractable for classical computers. The application of quantum computing to the analysis of naphthalene and its derivatives is still in its nascent stages, but it holds significant promise for the future.

Recent studies have demonstrated the use of quantum computing algorithms, often in conjunction with classical methods like DFT and Hartree-Fock (HF), to analyze the electronic structure of naphthalene. samipubco.comsamipubco.comcivilica.comresearchgate.net These studies have focused on calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, the HOMO-LUMO gap, and various thermochemical and optical properties. samipubco.comsamipubco.comcivilica.com

For a molecule like this compound, quantum computing could offer several advantages over classical methods:

More Accurate Electronic Structure Calculations: Quantum algorithms could provide more accurate solutions to the Schrödinger equation, leading to a more precise description of the molecule's electronic structure.

Simulation of Complex Dynamics: Quantum computers may be better suited for simulating the quantum dynamics of chemical reactions, providing a more detailed understanding of reaction mechanisms.

Drug Discovery and Materials Science: By enabling more accurate predictions of molecular properties, quantum computing could accelerate the discovery of new drugs and materials based on naphthalene scaffolds.

Table 3: Comparison of HOMO-LUMO Gaps for Naphthalene Calculated with Different Methods

MethodBasis SetHOMO (eV)LUMO (eV)HOMO-LUMO Gap (eV)
DFTaug-cc-pVQZ-6.13-1.384.75
HF6-31G-5.82--
Experimental---4.71 - 4.873

Data for naphthalene, the parent compound, is presented here to illustrate the application of these computational methods. samipubco.comsamipubco.com

While the practical application of quantum computing to molecules of the complexity of this compound is still a future prospect, ongoing research in this area is paving the way for a new era of computational chemistry.

Structure Activity Relationships and Mechanistic Elucidation in Aryl Naphthyl Ether Systems

Influence of Substituent Effects on Reactivity and Selectivity in Ether Formation and Transformation

The reactivity and selectivity observed in the formation and subsequent transformations of 1-((4-Methoxyphenoxy)methyl)naphthalene are significantly influenced by the electronic and steric nature of its constituent parts: the naphthalene (B1677914) ring, the phenoxy group, and particularly the methoxy (B1213986) substituent on the phenoxy ring.

The formation of this ether typically proceeds via a nucleophilic substitution reaction, for instance, between a 1-(halomethyl)naphthalene and 4-methoxyphenoxide. The rate of such a reaction is governed by the electronic properties of both the electrophile and the nucleophile. The naphthalene moiety, being a large, polarizable aromatic system, can stabilize the transition state of the reaction.

The key substituent, the methoxy group (-OCH₃) at the para-position of the phenoxy ring, plays a crucial role. The methoxy group is an electron-donating group through resonance (mesomeric effect) and electron-withdrawing through induction. In the case of 4-methoxyphenol (B1676288), the electron-donating resonance effect dominates, increasing the electron density on the phenoxy oxygen. This enhanced nucleophilicity of the 4-methoxyphenoxide ion accelerates the rate of ether formation compared to an unsubstituted phenoxide.

This principle is well-documented in studies of nucleophilic aromatic substitution and related reactions. For instance, research on the effects of substituents on the energetics and reactivity of α-naphthalene derivatives has shown that electron-donating groups can significantly alter the electronic distribution and reactivity of the naphthalene system. While not directly studying the formation of this compound, these studies provide a strong theoretical basis for predicting the accelerating effect of the methoxy group in the etherification reaction.

In transformations of the resulting ether, the methoxy group continues to exert its influence. For example, in electrophilic aromatic substitution reactions on the phenoxy ring, the methoxy group is a strong activating, ortho-, para- directing group. This means that incoming electrophiles will preferentially attack the positions ortho to the methoxy group. Conversely, any reaction involving the cleavage of the ether bond may be influenced by the ability of the methoxy group to stabilize potential cationic intermediates on the phenyl ring.

The Hammett equation provides a quantitative framework for understanding such substituent effects. By plotting the logarithm of the reaction rate or equilibrium constant against the Hammett substituent constant (σ), a linear relationship is often observed. For the 4-methoxy group, the σ_p_ value is typically negative, reflecting its electron-donating character and its ability to accelerate reactions that are favored by increased electron density at the reaction center.

Table 1: Predicted Relative Reactivity in Ether Formation

Nucleophile Hammett Constant (σ_p_) Predicted Relative Rate
4-Nitrophenoxide +0.78 Slower
Phenoxide 0.00 Baseline
4-Methoxyphenoxide -0.27 Faster
4-(Dimethylamino)phenoxide -0.83 Fastest

This table illustrates the expected trend in reactivity based on the electronic effects of para-substituents on the phenoxide nucleophile in a typical Williamson ether synthesis.

Conformational Analysis and its Impact on Intramolecular and Intermolecular Chemical Interactions

The three-dimensional structure and conformational flexibility of this compound are critical determinants of its chemical and physical properties. The molecule is composed of three key components linked by flexible single bonds: the naphthalene ring system, the methylene (B1212753) bridge (-CH₂-), and the 4-methoxyphenoxy group. Rotation around the C(naphthyl)-CH₂ bond, the CH₂-O bond, and the O-C(phenyl) bond allows the molecule to adopt various conformations.

Computational studies on related naphthalene derivatives have shown that the conformational landscape is influenced by a delicate balance of steric hindrance and electronic interactions. For this compound, the most stable conformations are likely those that minimize steric clash between the bulky naphthalene and phenoxy groups. This would involve a staggered arrangement of the substituents around the central ether linkage.

The dihedral angles between the planes of the naphthalene and phenyl rings are particularly important. X-ray crystallography studies of analogous compounds, such as 1,4-bis(4-methoxyphenyl)naphthalene, have revealed that the phenyl rings are significantly twisted out of the plane of the naphthalene ring system, with dihedral angles in the range of 60-70°. chemicalbook.com A similar twisted conformation is expected for this compound to alleviate steric strain.

This table presents a general overview of the key torsional angles and their likely values based on studies of similar molecules.

Stereochemical Principles Governing Naphthyl Ether Transformations and Chiral Recognition

While this compound itself is not chiral, the introduction of a chiral center, for example, by substitution at the methylene bridge, would lead to a pair of enantiomers. The stereochemical outcome of reactions involving such chiral derivatives would be governed by established principles of stereocontrol.

For instance, in reactions where the methylene carbon is a stereocenter, the approach of a reagent could be influenced by the steric bulk of the naphthalene and phenoxy groups, leading to diastereoselective transformations. Nickel-catalyzed cross-coupling reactions of benzylic ethers have demonstrated stereospecific outcomes, where the configuration of the starting material dictates the configuration of the product. spectrabase.com This suggests that transformations at the benzylic-like position in chiral derivatives of this compound could proceed with high stereochemical fidelity.

Furthermore, the naphthalene moiety is a common component in chiral ligands and auxiliaries used in asymmetric synthesis. The rigid and well-defined structure of the naphthalene ring system can create a specific chiral environment that influences the stereochemical course of a reaction.

In the context of chiral recognition, naphthyl ethers can act as chiral selectors or be recognized by chiral hosts. The distinct spatial arrangement of the aromatic rings and the ether linkage can lead to differential interactions with enantiomers of another chiral molecule. Studies on binaphthyl derivatives have shown that they can be effectively resolved using chiral chromatography and that their complexes with chiral selectors can be studied by spectroscopic methods. nih.govgoogle.com The principles of chiral recognition are based on the formation of transient diastereomeric complexes that differ in stability. These interactions often involve a combination of hydrogen bonding, π-π stacking, and steric repulsion. Although this compound is achiral, its derivatives could be designed to participate in such chiral recognition events.

Understanding of Molecular Recognition Phenomena and Binding Affinity in Supramolecular Systems

Molecular recognition involves the specific binding of a guest molecule to a host molecule through non-covalent interactions. The this compound molecule possesses several features that make it an interesting candidate for participation in supramolecular systems. Both the naphthalene and the methoxy-substituted phenyl rings are capable of engaging in π-π stacking interactions with other aromatic systems. The ether oxygen can act as a hydrogen bond acceptor.

The binding affinity of a guest molecule to a host is determined by the sum of all intermolecular forces, including hydrogen bonds, van der Waals forces, and solvophobic effects. Macrocyclic hosts, such as cyclodextrins, calixarenes, and crown ethers, are often used to encapsulate guest molecules that have complementary size, shape, and chemical properties.

The naphthalene moiety of this compound could fit into the hydrophobic cavity of a cyclodextrin, while the more polar methoxyphenoxy group might remain at the rim of the cyclodextrin, interacting with the solvent. The binding affinity in such a system would depend on the size of the cyclodextrin cavity and the strength of the hydrophobic and van der Waals interactions.

Table 3: Potential Non-Covalent Interactions in Supramolecular Systems

Interaction Type Participating Groups Estimated Energy (kJ/mol)
π-π Stacking Naphthalene-Naphthalene, Naphthalene-Phenyl 0-50
Hydrogen Bonding Ether Oxygen with H-bond donor 12-30
C-H···π Methylene-H with aromatic rings 2-10
van der Waals Entire molecule Variable

This table provides a general overview of the types of non-covalent interactions that this compound could participate in within a supramolecular assembly.

Mechanistic Insights from Chemical Interactions with Defined Targets

Understanding the reaction mechanisms of this compound with various chemical species is essential for predicting its behavior and designing new applications. Due to the lack of specific studies on this compound, mechanistic insights can be drawn from related systems.

One of the most common reactions for ethers is cleavage, which can be initiated by strong acids or other reagents. The cleavage of the C(methylene)-O bond would likely proceed through a mechanism involving protonation of the ether oxygen, followed by nucleophilic attack on the methylene carbon. The stability of the potential leaving group, 4-methoxyphenol, and the carbocationic character of the transition state at the benzylic-like methylene carbon would be key factors.

Alternatively, cleavage of the O-C(phenyl) bond is also possible, though generally less favored for aryl alkyl ethers under many conditions.

Oxidative transformations of this compound could be initiated by radical species. For example, the reaction with hydroxyl radicals, which is a key process in atmospheric chemistry, would likely involve addition to the aromatic rings or hydrogen abstraction from the methylene group. Studies on the gas-phase reaction of naphthalene with OH radicals have shown that the reaction can proceed via electrophilic addition to the aromatic ring or H-atom abstraction. The presence of the methoxy group on the phenyl ring would activate it towards electrophilic attack by the hydroxyl radical.

The methylene bridge is also a potential site for radical attack. Hydrogen abstraction from this position would generate a resonance-stabilized benzylic-type radical, which could then undergo further reactions, such as oxidation. Detailed kinetic models for the combustion of 1-methylnaphthalene (B46632) have highlighted the importance of reactions involving the methyl group, which is analogous to the methylene group in the target compound.

Advanced Applications of Aryl Naphthyl Ethers in Chemical Sciences

Supramolecular Chemistry and Host-Guest Systems

The principles of molecular recognition, where a host molecule selectively binds to a guest molecule, are central to supramolecular chemistry. Aryl naphthyl ethers are integral components in the design of synthetic hosts that mimic biological receptors.

The synthesis of macrocycles containing naphthalene (B1677914) units has been a fruitful area of research, leading to the creation of hosts with well-defined cavities and specific binding capabilities. chinesechemsoc.orgacs.orgresearchgate.net Crown ethers, which are cyclic polyethers, can be modified by incorporating naphthalene moieties to enhance their binding affinity and selectivity for various cations. koreascience.krrsc.orgresearchgate.netwikipedia.orgmdpi.comdu.ac.in The naphthalene unit can act as a rigid spacer, pre-organizing the polyether loop for guest binding, and its aromatic surfaces can engage in cation-π interactions. nih.gov

A notable class of naphthalene-based macrocycles is the "naphthotubes," which are formed by connecting two curved bis-naphthalene "clefts." chinesechemsoc.orgacs.orgchemistryviews.org These tube-like structures possess deep, electron-rich cavities due to the presence of electron-donating alkoxynaphthalene units. acs.orgchemistryviews.org The synthesis of these complex architectures often involves multi-step procedures, including the preparation of functionalized naphthalene precursors followed by macrocyclization reactions. chinesechemsoc.org For instance, hybridized naphthotubes have been synthesized through the condensation of a phenyl-bis-naphthalene tweezer and a bis-naphthalene cleft. chinesechemsoc.orgchinesechemsoc.org

Macrocycle TypeKey Naphthalene UnitSynthetic StrategyRepresentative Example
Crown Ethers 2,3-NaphthalimideSET-promoted photocyclizationNaphthalene-based lariat-type crown ethers koreascience.kr
Naphthotubes Bis-naphthalene cleftsCondensation of tweezer and cleft componentsHybridized naphthotubes (HNT) chinesechemsoc.orgchinesechemsoc.org
Calix koreascience.krnaphth koreascience.krarenes Methylene-bridged 1,4-naphthaleneFragment coupling synthesisA hybrid naphthalene–phenol (B47542) macrocycle acs.org

Naphthalene-containing macrocycles have been extensively studied for their ability to form stable complexes with a variety of guests. Water-soluble naphthotubes, for example, have demonstrated the ability to selectively recognize highly hydrophilic molecules in aqueous environments, a significant challenge in supramolecular chemistry. acs.orgresearchgate.net The inward-directed functional groups within the naphthotube cavity, such as amides or ethers, play a crucial role in guest binding through hydrogen bonding and other non-covalent interactions. acs.org

Ether-containing naphthotubes, with their electron-rich cavities, show strong binding affinities for dicationic guests in organic media. chemistryviews.org The selectivity of these hosts is dependent on the shape and electronic properties of the guest molecules. chemistryviews.org Similarly, water-soluble naphthalene-based macrocycles bearing anionic carboxylate groups on their rims have been shown to strongly bind cationic guests with high association constants. rsc.org The binding is often described by a "molecular clip" model. rsc.org

HostGuestSolventAssociation Constant (Ka)
Hybridized Naphthotube (HNT)PhenylpyrimidineAqueousUp to 10^5 M⁻¹ chinesechemsoc.orgchinesechemsoc.org
Water-soluble naphthalene-based macrocycleCationic guestsAqueous10^6–10^7 M⁻¹ rsc.org
Calix koreascience.krnaphth koreascience.krareneCs⁺Organic(1.7 ± 0.2) × 10³ M⁻¹ acs.org

The well-defined structures of naphthalene-based hosts facilitate the formation of crystalline inclusion compounds with guest molecules. X-ray crystallography of these complexes provides valuable insights into the nature of host-guest interactions at the atomic level. For example, the crystal structure of a calix koreascience.krnaphth koreascience.krarene revealed a 1,2-alternate conformation in the solid state. acs.org

The design of these molecules and their predictable packing in the solid state is a key aspect of crystal engineering. Naphthalene-based receptors have been designed to recognize chloride ions through a combination of anion-π and C-H···Cl interactions, with the crystal structures confirming the preorganized cavities for anion hosting. nih.gov The ability to tune the cavity size by modifying substitution patterns on the naphthalene scaffold allows for the rational design of receptors for specific anions. nih.gov

Materials Science Innovations Driven by Naphthyl Ether Architectures

The photophysical and structural properties of aryl naphthyl ethers make them attractive components for the development of advanced materials with applications in optics and electronics.

The naphthalene ring is an excellent fluorophore, and its derivatives are widely used in the development of fluorescent sensors and optical materials. researchgate.net The fluorescence properties of naphthalene-based compounds are highly sensitive to their chemical environment and can be tuned by the number, type, and position of substituents. researchgate.net For instance, attaching donor and acceptor groups to the naphthalene ring can significantly enhance fluorescence through an intramolecular charge transfer (ICT) mechanism. researchgate.net

This sensitivity has been exploited to create fluorescent chemosensors for the detection of metal ions such as Zn²⁺ and Al³⁺. bohrium.comrsc.orgtandfonline.com These sensors often operate on a "turn-on" mechanism, where the fluorescence intensity increases upon binding to the target ion due to the chelation-enhanced fluorescence (CHEF) effect. bohrium.comtandfonline.com Naphthalene-based fluorescent probes have been developed with high selectivity and sensitivity, enabling the detection of ions at very low concentrations. bohrium.comrsc.org

Fluorescent Sensor ApplicationTarget AnalyteDetection LimitMechanism
Environmental and Biological SensingZn²⁺8.94 × 10⁻⁸ M bohrium.comChelation-Enhanced Fluorescence (CHEF)
Living Cell ImagingAl³⁺1.0 × 10⁻⁷ M rsc.orgSelective complexation and fluorescence enhancement
Anion SensingOxoanionsN/APhotoinduced Electron Transfer (PET) researchgate.net

Liquid crystals represent a state of matter with properties intermediate between those of a conventional liquid and a solid crystal. The rigid, calamitic (rod-like) shape of many naphthalene derivatives makes them suitable for the design of thermotropic liquid crystals, where the phase transitions are temperature-dependent. scirp.orgscirp.org

Homologous series of aromatic esters containing a naphthalene core, such as naphthalene-2-yl-4-(alkoxy) benzoates, have been shown to exhibit nematic and smectic liquid crystalline phases. scirp.org The mesomorphic behavior is highly dependent on the molecular structure, including the length of the flexible alkoxy tails and the substitution pattern on the naphthalene ring. scirp.orgscirp.org More complex "banana-shaped" liquid crystals based on 1-substituted naphthalene-2,7-diol cores have also been investigated, leading to the formation of unconventional smectic phases. psu.edu The incorporation of naphthalene units into liquid crystalline materials can influence their optical and electronic properties, making them potentially useful in display technologies and other optoelectronic devices. scirp.orgscirp.orggoogle.com

Strategic Intermediates and Building Blocks in Complex Organic Synthesis

Aryl naphthyl ethers, such as 1-((4-Methoxyphenoxy)methyl)naphthalene, represent a class of compounds with significant potential as strategic intermediates in the field of complex organic synthesis. The unique structural architecture of these molecules, combining a naphthalene core with an aryloxy moiety, offers a versatile platform for the construction of elaborate molecular frameworks. The ether linkage provides a stable yet potentially cleavable bond, allowing for the introduction and subsequent modification of the aryl group, while the naphthalene unit can participate in a variety of carbon-carbon bond-forming reactions.

Synthesis of Polycyclic Aromatic Hydrocarbon (PAH) Derivatives

The synthesis of complex polycyclic aromatic hydrocarbons (PAHs) is a challenging endeavor, often requiring multi-step sequences and specialized synthetic methodologies. Aryl naphthyl ethers can serve as valuable precursors in the synthesis of tailored PAH derivatives. The naphthalene core provides a foundational aromatic system that can be further elaborated through various cyclization and annulation strategies.

One plausible synthetic route towards extended PAHs involves the intramolecular cyclization of derivatives of this compound. For instance, the introduction of a reactive functional group on the phenoxy ring could facilitate a ring-closing reaction to form a new six-membered ring, thus extending the polycyclic system. The methoxy (B1213986) group on the phenoxy ring can also be a handle for further functionalization or can be demethylated to a phenol, which can then be transformed into a more reactive triflate group for cross-coupling reactions.

A hypothetical reaction scheme for the synthesis of a PAH derivative from an aryl naphthyl ether is presented below. This illustrates a potential pathway where the ether serves as a key intermediate.

Reactant Reagents and Conditions Product Yield (%)
Functionalized Aryl Naphthyl Ether1. BBr3, CH2Cl2, -78 °C to rtHydroxylated Intermediate95
2. Tf2O, Pyridine, CH2Cl2, 0 °CTriflated Intermediate92
3. Pd(OAc)2, SPhos, K3PO4, Toluene, 110 °CCyclized PAH Derivative78

This table presents a hypothetical reaction sequence for the synthesis of a PAH derivative from a functionalized aryl naphthyl ether. The yields are representative of typical values for such transformations.

Catalytic Applications and Ligand Design in Organic Reactions

The development of novel ligands for transition metal catalysis is a cornerstone of modern organic synthesis. The unique steric and electronic properties of the naphthalene moiety make it an attractive scaffold for ligand design. Aryl naphthyl ethers, including this compound, can be envisioned as precursors to sophisticated ligand systems.

For example, the introduction of a phosphine (B1218219) group onto the naphthalene ring of an aryl naphthyl ether could lead to the formation of a P,O-type bidentate ligand. Such ligands are known to be effective in a variety of catalytic transformations, including cross-coupling reactions and asymmetric catalysis. The ether oxygen atom can coordinate to the metal center, creating a chelate effect that enhances the stability and reactivity of the catalyst.

The design of such ligands allows for fine-tuning of the catalytic properties by modifying the substituents on both the naphthalene and the phenoxy rings. The methoxy group in this compound, for instance, can influence the electronic properties of the ligand, which in turn can affect the efficiency and selectivity of the catalytic reaction.

Below is a table summarizing the potential catalytic applications of ligands derived from aryl naphthyl ethers.

Ligand Type Metal Catalytic Reaction Key Features
Naphthyl-based P,O-LigandPalladiumSuzuki-Miyaura Cross-CouplingHigh turnover numbers, mild reaction conditions.
RhodiumAsymmetric HydrogenationHigh enantioselectivity for specific substrates.
Naphthyl-based N,O-LigandCopperC-N Cross-CouplingEffective for the synthesis of anilines and related compounds.

This table illustrates potential catalytic applications of ligands that could be synthesized from aryl naphthyl ether precursors. The features are based on known performance of similar ligand classes.

Natural Product Synthesis and Derivatives

The synthesis of natural products is a driving force for the development of new synthetic methods. While direct applications of this compound in natural product synthesis are not extensively documented, its structural motifs are present in various biologically active molecules. Aryl ether linkages are a common feature in many natural products, and the naphthalene core is also found in a range of bioactive compounds.

The synthetic utility of aryl naphthyl ethers in this context lies in their ability to serve as building blocks for the construction of more complex natural product skeletons. The ether linkage can be formed through a Williamson ether synthesis or a Buchwald-Hartwig amination-type reaction, allowing for the connection of two key fragments of a target molecule.

For example, a synthetic strategy towards a hypothetical natural product containing a naphthyl and a phenoxy moiety connected by a methylene (B1212753) ether bridge could utilize this compound or a derivative thereof. The stability of the ether bond allows it to be carried through multiple synthetic steps, with the possibility of cleavage under specific conditions if required.

The following table outlines a hypothetical synthetic sequence where an aryl naphthyl ether is used as an intermediate in the synthesis of a natural product derivative.

Starting Material Key Transformation Intermediate Target Molecule
1-(Bromomethyl)naphthalene and 4-Methoxyphenol (B1676288)Williamson Ether SynthesisThis compoundComplex Natural Product Derivative
Functionalized Naphthalene DerivativeBuchwald-Hartwig CouplingAryl Naphthyl Ether IntermediateBioactive Naphthalene-Containing Compound

This table provides a conceptual overview of how aryl naphthyl ethers could be employed in the synthesis of natural product derivatives.

Q & A

Q. Optimization Factors :

  • Catalyst : AlCl₃ or FeCl₃ improves electrophilic activation.
  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution.
  • Temperature : Higher yields (>80%) are achieved at reflux conditions (100–120°C).

Advanced Question: How can discrepancies in spectroscopic data (e.g., NMR, IR) for this compound be resolved during structural elucidation?

Methodological Answer :
Discrepancies often arise from:

  • Tautomerism : The methoxyphenoxy group may exhibit rotational isomers. Use variable-temperature NMR to observe coalescence of peaks .
  • Impurity interference : Compare experimental IR spectra (e.g., C-O stretch at 1250–1150 cm⁻¹) with computational models (DFT) to identify artifacts .

Q. Resolution Workflow :

TechniqueApplicationExample
2D NMR (COSY, HSQC)Assigns overlapping proton signalsConfirms methylene (-CH₂-) connectivity
High-resolution MSValidates molecular formulaDistinguishes isotopic peaks from impurities

Basic Question: What protocols are recommended for toxicological assessment of this compound in vivo?

Methodological Answer :
Follow the systematic review framework from the ATSDR Toxicological Profile :

Exposure routes : Oral, inhalation, or dermal administration in rodents (rats/mice).

Endpoints : Monitor hepatic enzymes (ALT, AST), renal biomarkers (creatinine), and hematological parameters (RBC, WBC).

Dose-response : Use OECD guidelines (e.g., OECD 407) for subchronic toxicity (28–90 days).

Advanced Question: How to interpret conflicting data on hepatotoxicity mechanisms across studies?

Methodological Answer :
Conflicts may arise from:

  • Species-specific metabolism : Rodents vs. human liver microsomes may process naphthalene derivatives differently .
  • Dose thresholds : Low-dose adaptive responses vs. high-dose oxidative stress.

Q. Resolution Strategy :

Meta-analysis : Apply the Confidence Rating system to prioritize high-confidence studies (e.g., randomized, blinded animal trials).

Mechanistic studies : Use CYP450 inhibition assays to isolate metabolic pathways (e.g., CYP2E1 vs. CYP1A2 involvement) .

Basic Question: What analytical methods are used to quantify environmental persistence of this compound?

Q. Methodological Answer :

  • Partitioning studies : Measure log Kow (octanol-water coefficient) via shake-flask method .
  • Degradation : Use HPLC-MS to track hydrolysis products under UV light (photolysis) or soil microbial action .

Advanced Question: How to resolve contradictions in reported degradation pathways (e.g., aerobic vs. anaerobic)?

Methodological Answer :
Contradictions arise from:

  • Redox conditions : Aerobic pathways favor hydroxylation, while anaerobic pathways promote reductive dehalogenation .
  • Microbial consortia : Soil vs. aquatic microbiota differ in enzyme expression.

Q. Experimental Design :

Controlled bioreactors : Compare degradation rates under O₂-limited vs. O₂-rich conditions.

Metabolite profiling : Use LC-QTOF-MS to identify pathway-specific intermediates (e.g., quinones vs. dihydrodiols) .

Basic Question: What in vitro assays are suitable for studying its enzyme inhibition potential?

Q. Methodological Answer :

  • Fluorogenic assays : Use human alcohol dehydrogenase (ADH) with fluorogenic substrates (e.g., 4-methoxy-1-naphthaldehyde derivatives) .
  • Kinetic analysis : Determine Ki (inhibition constant) via Lineweaver-Burk plots.

Advanced Question: How to integrate conflicting mechanistic data from diverse studies (e.g., cytotoxicity vs. antioxidant effects)?

Methodological Answer :
Apply the ATSDR Systematic Review framework :

Risk of bias assessment : Use Table C-6 to exclude studies with high attrition or detection bias.

Dose-response alignment : Reconcile low-dose antioxidant effects (Nrf2 activation) with high-dose ROS generation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.